molecular formula C25H35N5O B6564187 3-cyclohexyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide CAS No. 946369-70-6

3-cyclohexyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide

Cat. No. B6564187
CAS RN: 946369-70-6
M. Wt: 421.6 g/mol
InChI Key: QEQPCHAZAYKFFK-UHFFFAOYSA-N
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Description

The compound “3-cyclohexyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide” is a complex organic molecule. It contains several functional groups and rings including a cyclohexyl ring, a pyrimidin-2-yl ring, a piperidin-1-yl group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidin-1-yl group could potentially be introduced via a reaction with a piperidine derivative . The pyrimidin-2-yl ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl ring and the piperidine ring are both saturated and would likely adopt chair conformations. The pyrimidin-2-yl ring is aromatic and planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The pyrimidin-2-yl ring, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The compound is likely to be solid at room temperature, and its solubility would depend on the exact nature of its functional groups .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity .

properties

IUPAC Name

3-cyclohexyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c1-19-18-23(30-16-6-3-7-17-30)29-25(26-19)28-22-13-11-21(12-14-22)27-24(31)15-10-20-8-4-2-5-9-20/h11-14,18,20H,2-10,15-17H2,1H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQPCHAZAYKFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide

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